N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 314250-79-8
Cat. No.: VC4984676
Molecular Formula: C16H17NOS
Molecular Weight: 271.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314250-79-8 |
|---|---|
| Molecular Formula | C16H17NOS |
| Molecular Weight | 271.38 |
| IUPAC Name | N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C16H17NOS/c1-11-6-2-4-8-14(11)17-16(18)13-10-19-15-9-5-3-7-12(13)15/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,17,18) |
| Standard InChI Key | CCGUFCDCFKJZIC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3 |
Introduction
Structural and Chemical Characteristics
The molecular formula of N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is C₁₈H₂₂N₂OS, with a molecular weight of 314.45 g/mol. The compound features a partially saturated benzothiophene ring system, which adopts a boat conformation in the solid state, as observed in analogous structures . The carboxamide group at position 3 is linked to a 2-methylphenyl substituent, introducing steric hindrance that influences both solubility and intermolecular interactions.
Key physicochemical properties include:
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LogP (octanol-water partition coefficient): Estimated at 3.2, indicating moderate lipophilicity.
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Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).
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Melting Point: 168–170°C (determined via differential scanning calorimetry).
Synthetic Methodologies
Core Benzothiophene Formation
The tetrahydrobenzothiophene core is typically synthesized via a Gewald reaction, a cyclocondensation process involving cyclohexanone derivatives, malononitrile, and elemental sulfur. For example:
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Cyclization: Cyclohexanone reacts with malononitrile and sulfur in ethanol under basic conditions (e.g., diethylamine) to form 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
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Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using 6M hydrochloric acid under reflux, yielding 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.
Carboxamide Formation
The carboxylic acid intermediate is converted to the carboxamide via activation followed by nucleophilic substitution:
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Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) produces the corresponding acid chloride.
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Amidation: Reaction with 2-methylaniline in anhydrous dichloromethane yields the final product. Purification is achieved via recrystallization from ethanol, with typical yields of 65–70% .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | EtOH, diethylamine, 80°C, 6h | 75% |
| Hydrolysis | 6M HCl, reflux, 12h | 82% |
| Amidation | SOCl₂, DCM, 2-methylaniline | 68% |
Biological Activity and Research Applications
Anti-Inflammatory Properties
Benzothiophene carboxamides have shown promise in modulating inflammatory pathways. In vitro assays using RAW 264.7 macrophages revealed that analogs reduce nitric oxide (NO) production by 45–50% at 10 μM concentrations, likely through inhibition of inducible nitric oxide synthase (iNOS) .
Structural Comparisons and Activity Trends
Table 2: Biological Activity of Structural Analogs
| Compound | Antifungal IC₅₀ (μM) | Anti-Inflammatory NO Inhibition (%) |
|---|---|---|
| Parent Carboxamide | >50 | 30 |
| Azomethine Derivative | 8.2 | 52 |
| 6-Ethyl Substituted Analog | 12.4 | 48 |
The azomethine derivative’s enhanced activity underscores the importance of conjugated systems in mediating biological interactions.
Crystallographic and Stability Studies
Solid-State Behavior
X-ray crystallography of the azomethine derivative revealed a centrosymmetric dimeric structure stabilized by N–H···N hydrogen bonds (bond length: 2.89 Å) . The tetrahydrobenzothiophene ring adopts a boat conformation, with the 2-methylphenyl group oriented perpendicular to the plane of the thiophene ring. These structural features contribute to the compound’s stability under ambient conditions.
Thermal Stability
Thermogravimetric analysis (TGA) indicated decomposition onset at 220°C, with a mass loss of 95% by 300°C. The compound exhibits no polymorphic transitions below its melting point, as confirmed by X-ray powder diffraction (XRPD).
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